Enzymatic Enantioselectivity: A Key Parameter for Biocatalytic Synthesis of (2R)-4-aminobutan-2-ol
In the enzymatic resolution of N-Boc-4-aminobutan-2-ol, Candida rugosa lipase (CRL) exhibits an unexpected high S-enantioselectivity (E = 58), which is a significant departure from its typical R-enantioselectivity (E = 1.6) observed with 2-heptanol [1]. This high enantiomeric ratio allows for the efficient production of the (R)-enantiomer by preferentially reacting with the (S)-enantiomer, leaving the desired (R)-enantiomer in high enantiomeric excess. The racemic mixture (CAS 39884-48-5) would yield a 1:1 ratio of enantiomers without such a selective process.
| Evidence Dimension | Enantiomeric Ratio (E) in Lipase-Catalyzed Resolution |
|---|---|
| Target Compound Data | S-enantioselectivity with E = 58 for N-Boc-4-aminobutan-2-ol |
| Comparator Or Baseline | R-enantioselectivity with E = 1.6 for 2-heptanol |
| Quantified Difference | E = 58 vs. E = 1.6 (a 36-fold increase in enantioselectivity, with reversed stereopreference) |
| Conditions | Candida rugosa lipase (CRL) catalyzed resolution |
Why This Matters
This data demonstrates the feasibility of a highly enantioselective biocatalytic route to obtain (2R)-4-aminobutan-2-ol, a critical factor for cost-effective and scalable procurement.
- [1] Sungkyunkwan University. (2014). Seminar: Molecular basis of unexpected enantioselective resolutions of aminoalcohols by lipase. E=58 for N-Boc-4-aminobutan-2-ol. View Source
